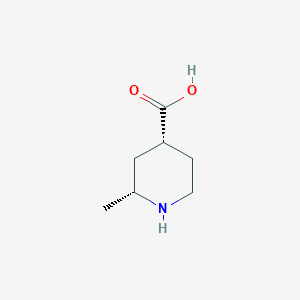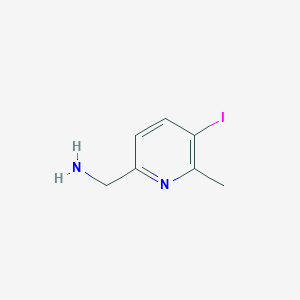
(5-Iodo-6-methylpyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-6-methylpyridin-2-yl)methanamine is a halogenated heterocyclic compound with the molecular formula C6H7IN2 It is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a methanamine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-6-methylpyridin-2-yl)methanamine typically involves the iodination of 6-methylpyridin-2-ylmethanamine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyridine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: The compound can be reduced to remove the iodine atom, forming 6-methylpyridin-2-ylmethanamine.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium thiocyanate.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 6-Methylpyridin-2-ylmethanamine.
Substitution: Various substituted pyridin-2-ylmethanamines depending on the nucleophile used.
Scientific Research Applications
(5-Iodo-6-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Iodo-6-methylpyridin-2-yl)methanamine largely depends on its interaction with biological targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-3-methyl-pyridin-2-ylamine
- 6-Iodo-pyridin-2-ylamine
Comparison: (5-Iodo-6-methylpyridin-2-yl)methanamine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a distinct entity in the realm of heterocyclic chemistry.
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
(5-iodo-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9IN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
BVXLECWOKVLVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



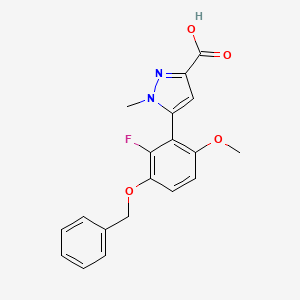
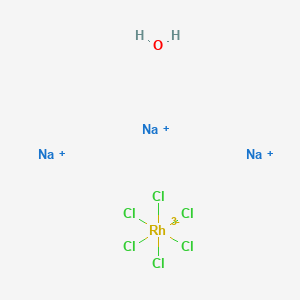
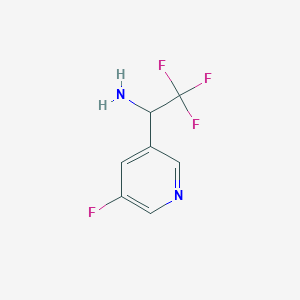

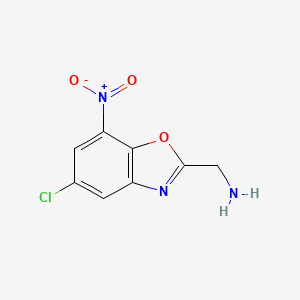

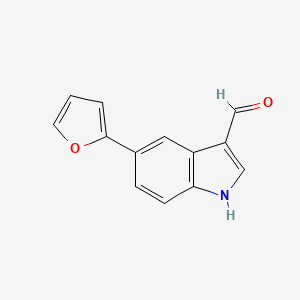
![1-(1-Methyl-1,4,5,7-tetrahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propan-2-ol](/img/structure/B15199832.png)

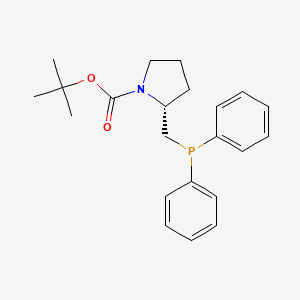
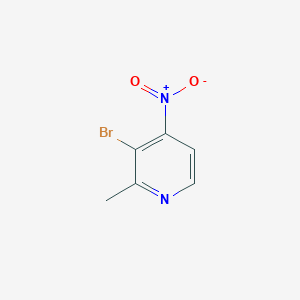
![N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B15199880.png)
